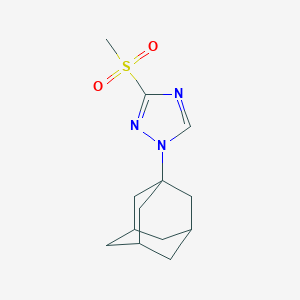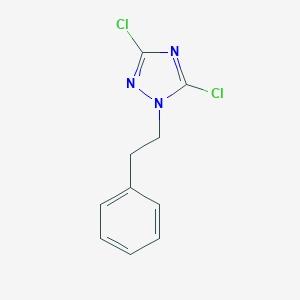
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea, also known as BIPQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In neurons, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to protect against oxidative stress and reduce inflammation. In drug delivery, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been shown to form stable complexes with drugs and release them in a controlled manner.
実験室実験の利点と制限
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea in lab experiments is its potential as a versatile tool for various applications, including cancer research, neurology, and drug delivery. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential as a drug carrier for targeted drug delivery. Additionally, the use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea in combination with other agents may enhance its efficacy in various applications.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea involves the reaction of 5-hydroxymethyl-1,3-benzodioxole and 9-xanthenylisocyanate in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been studied for its potential applications in various fields, including cancer research, neurology, and drug delivery. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In neurology, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. In drug delivery, N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea has been studied for its potential use as a drug carrier, as it can form stable complexes with drugs and release them in a controlled manner.
特性
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(9H-xanthen-9-yl)urea |
|---|---|
分子式 |
C22H18N2O4 |
分子量 |
374.4 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C22H18N2O4/c25-22(23-12-14-9-10-19-20(11-14)27-13-26-19)24-21-15-5-1-3-7-17(15)28-18-8-4-2-6-16(18)21/h1-11,21H,12-13H2,(H2,23,24,25) |
InChIキー |
VCRGUIIMXLRDNX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B249366.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)

![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)
![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)



